Flufenamate

Ion Channel Pharmacology Pancreatic Exocrine Physiology Patch-Clamp Electrophysiology

Researchers requiring balanced multi-TRP channel modulation face irreproducibility when substituting fenamate NSAIDs blindly. Flufenamic acid provides dual TRPC6 (IC50 17.1 μM) and TRPM3 (IC50 33.1 μM) inhibition-unlike mefenamic acid (>300 μM at TRPC6). Its 75-fold lower sulfotransferase inhibition (HL-PST IC50 1.50 μM vs. 0.02 μM for mefenamic acid) minimizes metabolic drug-drug interaction risk. Also the most potent fenamate for cAMP-dependent Cl⁻ secretion blockade (IC50 ≈8 μM) in intestinal epithelia.

Molecular Formula C14H9F3NO2-
Molecular Weight 280.22 g/mol
Cat. No. B1227613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenamate
Molecular FormulaC14H9F3NO2-
Molecular Weight280.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/p-1
InChIKeyLPEPZBJOKDYZAD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flufenamic Acid: Multi-Ion Channel Modulator


Flufenamic acid (FFA) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class of anthranilic acid derivatives. It functions as a cyclooxygenase (COX) inhibitor with IC50 values of 3 μM for COX-1 and 9.3 μM for COX-2 in human enzyme assays [1]. Beyond COX inhibition, flufenamic acid exhibits a broad polypharmacological profile characterized by modulation of numerous ion channels including non-selective cation channels, chloride channels, and transient receptor potential (TRP) channels, distinguishing it mechanistically from many conventional NSAIDs [2].

Flufenamic Acid: Critical Fenamate Differences


Fenamate NSAIDs (flufenamic acid, mefenamic acid, niflumic acid, tolfenamic acid, meclofenamic acid) share an anthranilic acid core but exhibit markedly divergent pharmacological profiles across ion channel targets. Simple potency comparison against COX enzymes fails to capture critical differences in channel subtype selectivity, off-target metabolic interactions, and in vivo efficacy that directly impact experimental reproducibility and translational relevance. The following quantitative evidence demonstrates that flufenamic acid possesses distinct activity signatures relative to its closest structural analogs, making blind substitution scientifically unsound for applications where specific ion channel modulation or multi-target profiling is required [1].

Flufenamic Acid: Comparative Evidence vs. Fenamates


Non-Selective Cation Channel Blockade: Comparison vs. Niflumic Acid

In inside-out patch clamp recordings from the basolateral membrane of rat exocrine pancreatic cells, flufenamic acid inhibited Ca2+-activated non-selective cation channels with half-maximal inhibition (IC50) of approximately 10 μM. This potency was equivalent to mefenamic acid (IC50 ≈ 10 μM) but was 5-fold greater than niflumic acid, which required an IC50 of approximately 50 μM to achieve the same level of channel blockade. Indomethacin, aspirin, diltiazem, and ibuprofen at 100 μM exhibited no effect [1].

Ion Channel Pharmacology Pancreatic Exocrine Physiology Patch-Clamp Electrophysiology

cAMP-Dependent Chloride Secretion Inhibition vs. Other Fenamates

In human intestinal epithelial T84 cell monolayers, flufenamic acid inhibited cAMP-dependent chloride secretion with an IC50 of approximately 8 μM. Tolfenamic acid, meclofenamic acid, and mefenamic acid exhibited the same inhibitory effect on chloride secretion but with lower potency than flufenamic acid [1]. Flufenamic acid also inhibited Ca2+-dependent chloride secretion with IC50 of approximately 10 μM [1].

Intestinal Epithelial Physiology Chloride Secretion Secretory Diarrhea Models

TRP Channel Selectivity: TRPC6 vs. TRPM3

In a comparative FLIPRTetra calcium imaging study across TRPC6, TRPM2, TRPM3, and TRPV4 channels, flufenamic acid demonstrated a rank order of channel blockade potency of TRPC6 (IC50 17.1 ± 7.2 μM) > TRPM3 (33.1 ± 8.3 μM) > TRPV4 (40.7 ± 10.3 μM) > TRPM2 (155.1 ± 50.6 μM). This TRPC6-preferring profile contrasts sharply with mefenamic acid, which selectively blocked TRPM3 (IC50 6.6 ± 1.8 μM) while showing minimal activity (IC50 >300 μM) against TRPC6, TRPV4, and TRPM2 [1]. Niflumic acid exhibited a different profile with TRPC6 (40.2 μM) as its primary target but with lower overall potency [1].

TRP Channel Pharmacology Calcium Signaling Ion Channel Selectivity Profiling

TRPM2 Channel Inhibition: Potency Comparison

In whole-cell patch-clamp recordings of human TRPM2 channels expressed in HEK293 T-REx cells, flufenamic acid, mefenamic acid, and niflumic acid all concentration-dependently inhibited TRPM2 current. The rank order of potency was flufenamic acid > mefenamic acid = niflumic acid, establishing flufenamic acid as the most potent TRPM2 inhibitor among these three fenamates [1]. Modification of the 2-phenylamino ring by substitution of the trifluoromethyl group in flufenamic acid reduced channel blocking potency, highlighting the structural basis for this differential activity [1].

TRPM2 Channel Pharmacology Oxidative Stress Signaling Patch-Clamp Electrophysiology

NLRP3 Inflammasome Inhibition: Efficacy vs. Ibuprofen

In rodent models of NLRP3-dependent inflammation, both flufenamic acid and mefenamic acid demonstrated efficacy in reducing inflammatory responses in air pouch and peritoneum models. Critically, flufenamic acid inhibited IL-1β release induced by the NLRP3 inflammasome activator, whereas ibuprofen (a non-fenamate NSAID) showed no inhibitory effect [1]. Fenamates including flufenamic acid also exhibited therapeutic effects in a model of amyloid beta-induced memory loss and a transgenic mouse model of Alzheimer's disease [1]. The mechanism was demonstrated to be COX-independent and mediated via inhibition of the volume-regulated anion channel (VRAC) in macrophages [1].

NLRP3 Inflammasome Alzheimer's Disease Models COX-Independent Inflammation

Phenol Sulfotransferase Inhibition: Fenamate Potency Comparison

In a comparative in vitro study of five fenamates on human liver phenol sulfotransferase (HL-PST) activity, flufenamic acid exhibited the highest IC50 (1.50 μM), indicating the weakest inhibitory potency against this phase II metabolic enzyme. This contrasts with mefenamic acid, which potently inhibited HL-PST with an IC50 of 0.02 μM, a 75-fold greater inhibitory potency than flufenamic acid. The HL-CST:HL-PST IC50 ratio for flufenamic acid was 47, whereas for mefenamic acid it reached 3800 [1].

Drug Metabolism Sulfotransferase Inhibition Drug-Drug Interaction Risk

Flufenamic Acid: Key Research Applications


TRPC6 and TRPM3 Calcium Signaling

For experiments requiring dual modulation of TRPC6 (IC50 17.1 μM) and TRPM3 (IC50 33.1 μM) channels simultaneously, flufenamic acid provides a balanced inhibition profile [1]. This contrasts with mefenamic acid, which shows >300 μM IC50 for TRPC6 while potently inhibiting TRPM3 (6.6 μM), making flufenamic acid the appropriate selection when broad TRP channel coverage rather than single-subtype selectivity is the experimental objective [1].

Intestinal Ion Transport & Secretory Diarrhea Research

Flufenamic acid is the most potent fenamate for inhibiting cAMP-dependent chloride secretion in human intestinal epithelial cells (IC50 ≈ 8 μM), outperforming tolfenamic acid, meclofenamic acid, and mefenamic acid [2]. Its dual inhibition of cAMP- and Ca2+-dependent chloride secretion pathways (IC50 ≈ 10 μM for Ca2+-dependent) [2] makes it the preferred compound for investigations of intestinal fluid secretion mechanisms and potential antisecretory therapeutic strategies.

COX-Independent NLRP3 Inflammasome Research

In studies of NLRP3 inflammasome-mediated inflammation where COX inhibition is confounding or undesirable, flufenamic acid and mefenamic acid are both effective, whereas non-fenamate NSAIDs such as ibuprofen are ineffective [3]. Flufenamic acid's NLRP3 inhibition via VRAC channel blockade [3] provides a mechanistically distinct tool compound for neuroinflammation research, including Alzheimer's disease models where fenamates have demonstrated protective effects [3].

Reduced Phase II Metabolic Interference

When experimental protocols involve co-administered compounds that undergo sulfation via HL-PST, flufenamic acid presents a lower risk of metabolic drug-drug interactions compared to mefenamic acid or tolfenamic acid. With an HL-PST IC50 of 1.50 μM, flufenamic acid is 75-fold less potent as a sulfotransferase inhibitor than mefenamic acid (IC50 0.02 μM) [4]. This reduced enzyme inhibition potential may preserve the pharmacokinetics of co-administered sulfated substrates in both in vitro and in vivo experimental systems.

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